![molecular formula C11H12N2O2 B13243400 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13243400.png)
3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features both azetidine and benzoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the formation of the azetidine ring followed by its attachment to the benzoxazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoxazole moiety can also interact with DNA and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is a key component of the compound.
Benzoxazole: A bicyclic compound containing both benzene and oxazole rings.
Pyrrolidine: A five-membered nitrogen-containing ring similar to azetidine but with an additional carbon atom.
Piperidine: A six-membered nitrogen-containing ring that is structurally related to azetidine and pyrrolidine.
Uniqueness
3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of azetidine and benzoxazole rings in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(azetidin-3-ylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11/h1-4,8,12H,5-7H2 |
Clé InChI |
QQUQZNIWOZTATE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CN2C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


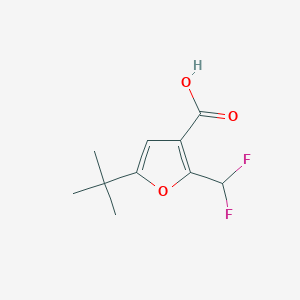
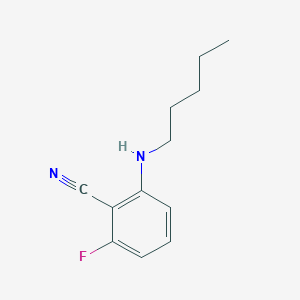
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
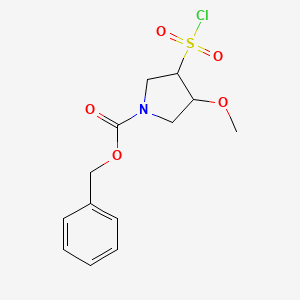
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
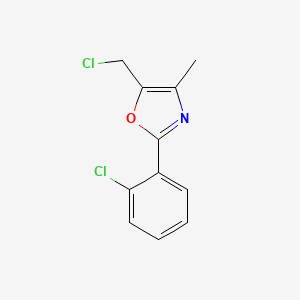
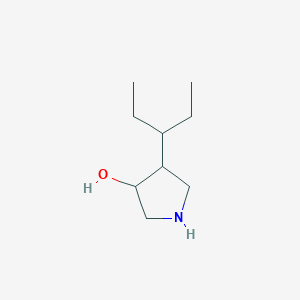

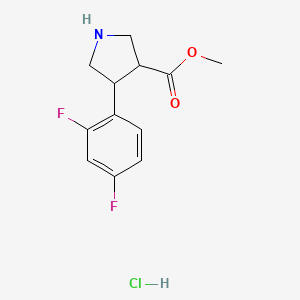

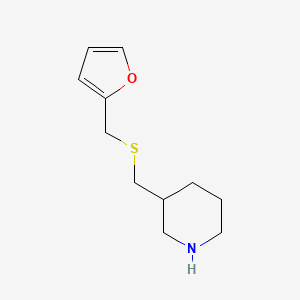
![4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13243393.png)

